Enzymatic Inhibition Potency of Capuramycin vs. Core Scaffold Analogs
Capuramycin demonstrates an IC50 of 0.018 μM against bacterial translocase I (MraY), placing it among the most potent naturally occurring inhibitors. This potency is notably higher than that of its close analog A-500359 C, which has an IC50 of 0.12 μM [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.018 μM |
| Comparator Or Baseline | A-500359 C: 0.12 μM |
| Quantified Difference | 6.7-fold more potent |
| Conditions | In vitro enzyme inhibition assay against bacterial phospho-N-acetylmuramyl-pentapeptide-translocase (translocase I: EC 2.7.8.13). |
Why This Matters
This direct, quantitative difference in target engagement potency is a primary factor for selecting Capuramycin as a benchmark compound for early-stage drug discovery and SAR studies.
- [1] Muramatsu, Y., et al. (2003). Studies on novel bacterial translocase I inhibitors, A-500359s. II. Biological activities of A-500359 A, C, D and G. The Journal of Antibiotics, 56(3), 253-258. View Source
